molecular formula C17H25BrN2O2S2 B2806455 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034469-49-1

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2806455
CAS No.: 2034469-49-1
M. Wt: 433.42
InChI Key: DBKCCRLCKMYZAN-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a tetrahydrothiopyran ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of the bromine atom, sulfonamide group, and the two heterocyclic rings makes it a versatile compound for various applications .

Biological Activity

The compound 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H17BrN2O2S\text{C}_{13}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S}

This structure includes a bromine atom, a piperidine ring, and a sulfonamide group, which are known to influence its biological activity.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, particularly its interactions with biological targets. The key findings include:

  • Binding Affinity : The compound exhibits moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its pharmacokinetics and therapeutic efficacy. The binding constant for the HSA-complex was found to be significant, indicating effective interaction through hydrophobic interactions and hydrogen bonding .
  • Toxicity Profile : While the compound shows no mutagenicity, potential hepatotoxicity has been noted. It interacts with cytochrome P450 enzymes, which could influence drug metabolism .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways. For instance, it has been suggested to modulate insulin signaling pathways by affecting gene expression related to insulin resistance .

Table 1: Summary of Biological Activities

Activity TypeObservations
Binding to HSAModerate to strong binding constant observed
HepatotoxicityPotential hepatotoxic effects noted
Enzyme InteractionInteracts with cytochrome P450 enzymes
Insulin SignalingModulates expression of genes involved in insulin signaling

Case Study: Insulin Sensitivity Modulation

In a study assessing the effects of various sulfonamide derivatives on glucose metabolism, it was found that This compound significantly improved glucose uptake in hepatocytes. This effect was attributed to enhanced expression of insulin receptor substrates and PI3K/Akt signaling pathways .

Properties

IUPAC Name

4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKCCRLCKMYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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